H-Val-4M-betaNA.HCl
Description
Contextualization within Amino Acid Derivatives and Fluorescent/Chromogenic Substrates
H-Val-4M-betaNA.HCl belongs to a broad class of compounds known as amino acid derivatives. These are molecules that have been structurally modified from the basic amino acid structure to serve specific functions in research. In this case, the valine amino acid is conjugated to a naphthylamide group. This modification transforms the simple amino acid into a tool for enzymatic analysis.
As a chromogenic and fluorogenic substrate, this compound is designed to produce a detectable signal upon enzymatic cleavage. Initially, the compound itself is colorless and non-fluorescent. However, when an appropriate enzyme cleaves the amide bond between the valine and the naphthylamide group, it liberates 4-methoxy-2-naphthylamine. This released molecule can be detected either by its inherent fluorescence or by a subsequent reaction that produces a colored product, allowing for the quantification of enzyme activity.
Significance of Naphthylamide Substrates in Enzymology and Probe Development
Naphthylamide substrates, such as this compound, are of considerable importance in the field of enzymology. Their utility stems from the fluorescent properties of the released naphthylamine group, which provides a highly sensitive method for measuring enzyme kinetics. The methoxy (B1213986) group in the 4-position of the naphthyl ring further enhances the fluorescence, making these substrates particularly valuable for detecting low levels of enzymatic activity.
The development of a variety of amino acid-naphthylamide conjugates has enabled researchers to create specific probes for a wide range of proteases. By varying the amino acid residue (e.g., valine, proline, alanine), substrates can be designed to be selective for different aminopeptidases. medchemexpress.comnih.gov This specificity is crucial for identifying and characterizing individual enzyme activities within complex biological samples like cell lysates or tissue homogenates. asm.org These substrates are not only used in basic research to understand enzyme function but also have applications in diagnostics and drug discovery for screening potential enzyme inhibitors. ontosight.aicore.ac.uk
Historical Development and Evolution of Related Peptide Analogs
The use of synthetic substrates for protease detection has a history stretching back several decades. Early work focused on simple p-nitroanilide (pNA) substrates, which release a yellow-colored product upon cleavage. scielo.br While effective, the desire for greater sensitivity led to the development of fluorogenic substrates.
The introduction of naphthylamide derivatives marked a significant step forward. The first chromogenic substrates based on naphthylamine were developed in the mid-20th century. A key advancement came with the synthesis of 4-methoxy-substituted naphthylamide derivatives, which were found to offer significantly faster coupling reactions and enhanced detection sensitivity compared to their unsubstituted counterparts.
Over time, the library of these substrates has expanded to include a wide array of amino acids and short peptides, allowing for the probing of a diverse range of peptidases with varying substrate specificities. For instance, substrates like L-Alanine 4-methoxy-β-naphthylamide and L-Leucine 4-methoxy-β-naphthylamide have become standard reagents for assaying different aminopeptidases. medchemexpress.comapexbt.com The design of these molecules continues to evolve, with the creation of more complex and specific probes, such as internally quenched fluorescent substrates, for studying intricate biological processes. nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 201982-92-5 |
| Synonyms | H-Val-4MβNA·HCl, L-VAL-4-METHOXY-BETA-NAPHTHYLAMIDE HCL |
| Storage Temperature | -15°C |
Table generated from data in guidechem.com.
Related Amino Acid Naphthylamide Substrates
| Compound Name | Amino Acid | Application |
| H-Ala-4M-betaNA.HCl | Alanine (B10760859) | Substrate for L-alanine aminopeptidase (B13392206). medchemexpress.comsigmaaldrich.com |
| H-Pro-4M-betaNA.HCl | Proline | Chromogenic substrate for proline-specific enzymes. |
| L-Leucine 4-methoxy-β-naphthylamide | Leucine (B10760876) | Substrate for aminopeptidase M and leucine aminopeptidase. medchemexpress.comapexbt.com |
| H-Val-βNA | Valine | Substrate for aminopeptidase and Valine arylamidase. medchemexpress.commedchemexpress.com |
This table provides a comparative look at related compounds and their uses.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-N-(4-methoxynaphthalen-2-yl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-10(2)15(17)16(19)18-12-8-11-6-4-5-7-13(11)14(9-12)20-3;/h4-10,15H,17H2,1-3H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGVSUAPGMEBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Val 4m Betana.hcl and Analogs
Advanced Strategies for Peptide-Naphthylamide Coupling
The formation of the amide bond between the carboxyl group of L-valine and the amino group of 4-methoxy-β-naphthylamine is a critical step in the synthesis of H-Val-4M-betaNA.HCl. Both solution-phase and solid-phase strategies are employed, each with distinct advantages and optimization parameters.
Solution-Phase Synthesis Optimization
Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), offers scalability and allows for the purification of intermediates. bachem.com The synthesis of this compound in solution typically involves the coupling of an N-protected valine derivative with 4-methoxy-β-naphthylamine, followed by deprotection.
The choice of coupling reagent is crucial for high yield and minimal racemization. americanpeptidesociety.org Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective activators of the carboxylic acid group. americanpeptidesociety.org To suppress side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.org More advanced phosphonium (B103445) and uronium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also employed for their high efficiency. portico.org
A typical synthetic route would involve reacting N-Boc-L-valine with 4-methoxy-β-naphthylamine in a suitable organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction is facilitated by a coupling agent and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). portico.org Following the successful coupling, the Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, to yield the final product, this compound. portico.org
| Coupling Reagent | Additive | Base | Solvent | Key Advantages |
| DCC/DIC | HOBt/HOAt | DIEA | DMF/DCM | Cost-effective, efficient for small to medium scale. americanpeptidesociety.org |
| HATU | None required | DIEA/Et3N | DMF | High coupling efficiency, reduced racemization. portico.org |
| COMU | None required | Et3N | CH2Cl2 | Fast reaction times, high yields. portico.org |
| EDC/HOBt | HOBt | DIEA | Acetonitrile | Water-soluble carbodiimide, simplifies workup. portico.org |
| T3P® | None required | DIPEA | DCM/Anisole | Biomimetic, generates water-soluble by-products. mdpi.com |
Solid-Phase Peptide Synthesis Approaches
Solid-phase peptide synthesis (SPPS) provides a streamlined and automated approach for peptide synthesis, where the growing peptide chain is anchored to an insoluble resin support. wikipedia.org For the synthesis of this compound, a reverse approach is often necessary where the naphthylamine moiety is first attached to the solid support.
One strategy involves using a resin, such as the PAL (5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid) handle, which is suitable for the synthesis of C-terminal peptide amides. acs.org Alternatively, 4-methoxy-β-naphthylamine can be immobilized on a resin, and then N-protected valine is coupled to it. The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy is commonly used. wikipedia.org
The synthesis cycle involves the deprotection of the Fmoc group with a piperidine (B6355638) solution, followed by the coupling of the next amino acid (in this case, Fmoc-L-Val-OH) using a suitable coupling agent. wikipedia.org After the desired peptide is assembled, it is cleaved from the resin support using a strong acid cocktail, which also removes the side-chain protecting groups, to yield the crude product that is then purified. 20.210.105
| Resin Type | Linker/Handle | Cleavage Cocktail | Key Features |
| Polystyrene | PAL | TFA/TIPS/H2O | Mild cleavage conditions for C-terminal amides. acs.org |
| TentaGel R RAM | Maleimide-containing linker | Not applicable for direct synthesis | Used for capturing and derivatizing similar structures. mdpi.com |
Stereoselective Synthesis of this compound Enantiomers
The synthesis of specific enantiomers (L- or D- form) of this compound is crucial for stereospecific biological and chemical applications. Stereoselectivity is typically ensured by using enantiomerically pure starting materials, such as L-valine or D-valine.
Modern methods for the stereoselective synthesis of unnatural α-amino acid derivatives can also be adapted. nih.govresearchgate.net For instance, photoredox catalysis has emerged as a powerful tool for stereoselective C-radical additions to chiral glyoxylate-derived N-sulfinyl imines, providing a route to highly functionalized α-amino acids with excellent diastereoselectivity. nih.govresearchgate.netrsc.org While not directly applied to this compound in the reviewed literature, these methods offer potential pathways to novel stereoisomers.
The primary method for producing enantiomerically pure this compound relies on the use of commercially available, enantiomerically pure N-protected valine (e.g., N-Boc-L-Valine or N-Boc-D-Valine) in the coupling reaction with 4-methoxy-β-naphthylamine. The stereochemical integrity of the valine chiral center is maintained by using coupling conditions that minimize racemization, such as the use of HOBt or HOAt additives. americanpeptidesociety.org
Enzymatic Characterization and Kinetic Analysis
Substrate Specificity Profiling for H-Val-4M-betaNA.HCl
The specificity of an enzyme for a particular substrate is a cornerstone of its biological function. Profiling this compound against a range of enzymes helps to identify which enzymes can effectively bind and cleave it.
This compound is recognized and hydrolyzed by a variety of peptidases and proteases. The valine residue at the P1 position makes it a target for enzymes that exhibit a preference for cleaving after bulky, hydrophobic amino acids. For instance, aminopeptidases that cleave N-terminal amino acids from peptides and proteins can act on this substrate. The cleavage of the amide bond releases the fluorescent molecule 4-methoxy-β-naphthylamine, which allows for sensitive detection of enzymatic activity.
The Michaelis-Menten model provides a framework for quantifying the enzyme-substrate interaction through two key parameters: the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m is the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the substrate's binding affinity to the enzyme. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are determined by measuring the initial reaction rates at varying concentrations of this compound.
Interactive Table: Michaelis-Menten Kinetic Parameters for this compound with Various Enzymes
| Enzyme | K_m (µM) | V_max (µmol/min/mg) |
| Leucine (B10760876) Aminopeptidase (B13392206) | 150 | 25 |
| Trypsin | 500 | 10 |
| Chymotrypsin | 250 | 40 |
Note: The data in this table is illustrative and may not represent actual experimental values.
The catalytic efficiency, represented by the ratio k_cat/K_m, is a measure of how efficiently an enzyme converts a substrate into a product. nih.govaklectures.com k_cat, the turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit of time. youtube.com A higher k_cat/K_m value indicates a more efficient enzyme. nih.gov This parameter is particularly useful for comparing the specificity of an enzyme for different substrates or the efficiency of different enzymes on the same substrate. nih.gov
Interactive Table: Catalytic Efficiency of Various Enzymes with this compound
| Enzyme | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) |
| Leucine Aminopeptidase | 50 | 150 | 3.3 x 10⁵ |
| Trypsin | 20 | 500 | 4.0 x 10⁴ |
| Chymotrypsin | 80 | 250 | 3.2 x 10⁵ |
Note: The data in this table is illustrative and may not represent actual experimental values.
Investigation of Enzyme Activation and Inhibition Mechanisms
The activity of enzymes can be modulated by various molecules. Understanding how these modulators affect the kinetics of this compound hydrolysis provides insight into the regulatory mechanisms of the target enzymes.
Enzyme inhibitors can be classified based on their mode of action. youtube.comCompetitive inhibitors bind to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent K_m but does not affect V_max. youtube.com In contrast, non-competitive inhibitors bind to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. youtube.comwikipedia.org This results in a decrease in V_max without affecting K_m. wikipedia.org Studies using this compound as a substrate can help to elucidate the nature of inhibition by various compounds. nih.gov
Allosteric modulators bind to an allosteric site on the enzyme, a site distinct from the active site, and can either enhance (positive modulation) or decrease (negative modulation) the enzyme's activity. wikipedia.orglongdom.org This regulation occurs through a conformational change in the enzyme that affects its binding affinity for the substrate or its catalytic activity. nih.govresearchgate.netnih.gov Investigating the effect of potential allosteric modulators on the hydrolysis of this compound can reveal important regulatory sites on the enzyme.
An article on the chemical compound “this compound” focusing on its enzymatic and biophysical characteristics cannot be generated at this time. Extensive searches for research literature detailing the enzymatic characterization, kinetic analysis, substrate inhibition phenomena, and biophysical properties of this compound have yielded no specific data or scholarly articles pertaining to this compound.
The user's request requires a detailed and scientifically accurate article structured around a specific outline, including data tables and in-depth research findings. This level of detail necessitates access to published scientific studies that have investigated this compound. Without such sources, it is not possible to provide information on the following requested topics:
: This would involve describing how enzymes interact with this compound, including kinetic parameters like K_m and k_cat, which are determined experimentally.
Substrate Inhibition Phenomena: Information on whether and how this compound might inhibit enzyme activity at high concentrations is not available.
Stopped-Flow Kinetics for Rapid Reaction Analysis: This technique is used to study the initial moments of an enzymatic reaction. Without experimental data for this compound, this section cannot be completed.
Thermodynamics of Binding and Catalysis: This section would require data from techniques like isothermal titration calorimetry to describe the thermodynamic forces driving the interaction between an enzyme and this compound.
Mechanistic Studies of H Val 4m Betana.hcl Interaction with Biological Targets
Elucidation of Catalytic Mechanisms through H-Val-4M-betaNA.HCl Hydrolysis
The enzymatic hydrolysis of this compound by aminopeptidases, particularly zinc metalloproteases, follows a well-established general mechanism. patsnap.comnih.gov Although specific studies on this compound are not abundant, the mechanism can be inferred from studies on analogous substrates like L-leucine-p-nitroanilide and Arg-Arg-4-methoxy-β-naphthylamide. nih.govmdpi.com The process is typically a two-step reaction involving a metal-activated water molecule.
The general mechanism proceeds as follows:
Substrate Binding : The substrate, H-Val-4M-betaNA, binds to the active site of the aminopeptidase (B13392206). The N-terminal valine residue fits into a specific pocket (often hydrophobic), and the free amino group coordinates with the active site metal ion(s), typically Zn²⁺. nih.govmarquette.edu
Nucleophilic Attack : A water molecule, activated by coordination to a zinc ion, acts as a nucleophile. patsnap.com This hydroxide (B78521) ion attacks the carbonyl carbon of the scissile peptide bond, leading to the formation of a tetrahedral gem-diolate intermediate. patsnap.com This intermediate is stabilized by coordination to the zinc ion(s) and hydrogen bonds with nearby active site residues.
Peptide Bond Cleavage : The tetrahedral intermediate collapses. This step is often the rate-limiting step of the reaction. It involves the cleavage of the C-N bond, which may be facilitated by a proton transfer from a general acid residue (like a nearby glutamic acid) to the nitrogen of the leaving group (4-methoxy-β-naphthylamine). nih.govnih.gov
Product Release : The products, L-valine and 4-methoxy-β-naphthylamine, are released from the active site, allowing the enzyme to begin a new catalytic cycle. patsnap.com
Studies on leucine (B10760876) aminopeptidase using a similar substrate, L-leucine-p-nitroanilide, have shown that the cleavage of the peptide bond is the rate-limiting step, with a significant energy barrier. aston.ac.uk
Role of Active Site Residues in Substrate Recognition
The ability of an aminopeptidase to recognize and hydrolyze this compound is dictated by the specific architecture of its active site. Several key residues and features are responsible for substrate binding and orientation.
Hydrophobic Pocket (S1 Site) : Aminopeptidases that cleave N-terminal hydrophobic residues like valine possess a well-defined hydrophobic pocket adjacent to the catalytic metal ions. marquette.edu In Aeromonas proteolytica aminopeptidase (AAP), this pocket accommodates the side chain of the N-terminal amino acid, and its interaction is the first step in substrate recognition. marquette.edu For this compound, the isopropyl side chain of valine would fit into this S1 pocket.
Metal-Binding Residues : In zinc metalloaminopeptidases, the catalytic zinc ions are coordinated by a conserved set of residues. For example, in enzymes of the M1 family (gluzincins), a common motif is (HEXXH-X₁₈-E), where the two histidines and the final glutamate (B1630785) are zinc ligands. pnas.org These residues correctly position the metal ions to activate the nucleophilic water and stabilize the reaction intermediate.
Residues for N-Terminus Recognition : The free α-amino group of the valine substrate is crucial for binding. This group often forms electrostatic interactions or hydrogen bonds with acidic residues in the active site. In dipeptidyl peptidase 4 (DPP4), two glutamic acids (E205 and E206) are essential for coordinating the protonated N-terminus of the substrate. nih.gov
General Acid/Base Residues : A catalytic residue, often a glutamate, is positioned to act as a general base to deprotonate the zinc-bound water and later as a general acid to protonate the leaving group. In the aminopeptidase from Streptomyces griseus (SGAP), Glu131 plays this crucial role, and its mutation to aspartate reduces the catalytic rate by four orders of magnitude. nih.gov
The table below summarizes the roles of key active site components in representative aminopeptidases that inform the binding of substrates like this compound.
| Enzyme/Family | Key Residues/Features | Role in Substrate Interaction | Citation |
| Aeromonas proteolytica Aminopeptidase | Hydrophobic Pocket | Recognizes and binds the hydrophobic side chain of the N-terminal amino acid (e.g., Valine). | marquette.edu |
| M1 Family Aminopeptidases (e.g., PepN) | His, Glu (e.g., HEXXH-X₁₈-E motif) | Coordinate the catalytic Zn²⁺ ion(s). | pnas.org |
| Dipeptidyl Peptidase 4 (DPP4) | Glu205, Glu206 | Coordinate the protonated N-terminus of the substrate through electrostatic interactions. | nih.gov |
| S. griseus Aminopeptidase (SGAP) | Glu131 | Acts as the general acid/base catalyst, facilitating proton transfer during hydrolysis. | nih.gov |
| Aminopeptidase N (E. coli) | Arg783, Arg825 | Interact with the C-terminus of the inhibitor/substrate via water molecules. | pnas.org |
Conformational Dynamics of Enzyme-H-Val-4M-betaNA.HCl Interactions
Enzyme catalysis is not a static process but involves significant conformational changes in both the enzyme and the substrate. uniprot.org Upon binding of a substrate like this compound, aminopeptidases undergo dynamic structural rearrangements that are critical for catalysis.
Domain Movements and Active Site Gating : Many aminopeptidases are multi-domain proteins that can adopt different conformations. For example, Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) can exist in "open" and "closed" states, driven by the movement of its domains. researchgate.net The binding of a substrate can induce a shift towards the closed conformation, which properly aligns the catalytic machinery and sequesters the substrate from the solvent. Similarly, the active site of E. coli aminopeptidase N is located within a large internal cavity, suggesting that the enzyme must "open" to admit the substrate and then "close" to perform catalysis, preventing unintended hydrolysis of other proteins. pnas.org
Regulatory Loop Dynamics : The activity of some aminopeptidases is modulated by flexible loops near the active site. In the M17 aminopeptidase from Plasmodium falciparum (PfA-M17), a regulatory loop can move ~13 Å to block the active site, rendering the enzyme inactive. nih.gov This movement is dependent on metal ion occupancy and suggests a dynamic mechanism for regulating enzyme activity. nih.gov
These dynamic events ensure that the catalytic reaction is efficient and highly specific. The binding energy from the initial interaction is used to drive these conformational changes, ultimately lowering the activation energy of the reaction.
Solvent Isotope Effect Analysis in Reaction Pathways
Solvent kinetic isotope effect (SKIE) studies, where H₂O is replaced by deuterium (B1214612) oxide (D₂O), are a powerful tool for investigating reaction mechanisms, particularly for identifying steps that involve proton transfer. nih.gov A normal SKIE (kH₂O/kD₂O > 1) indicates that a bond to a proton is being broken in the rate-determining step. An inverse SKIE (kH₂O/kD₂O < 1) can suggest other phenomena, such as the involvement of a low-barrier hydrogen bond or an equilibrium pre-step. researchgate.net
In the context of aminopeptidase-catalyzed hydrolysis of substrates like this compound, SKIE studies have revealed key mechanistic details:
Proton Transfer in the Rate-Limiting Step : For many aminopeptidases, a normal SKIE is observed, consistent with a proton transfer being part of the rate-limiting step. nih.gov For example, studies on the aminopeptidase from Aeromonas proteolytica yielded a SKIE of 2.8, suggesting proton transfer is critical. nih.gov
Identifying the Proton Source : Proton inventory studies, which measure reaction rates in mixtures of H₂O and D₂O, can help determine the number of protons transferred in the transition state. Studies on recombinant leucine aminopeptidase (rAAP) and its E151D mutant at different pH values showed that the number of proton transfers changes with pH, with one proton transferred at pH 10.5 and two protons transferred at pH 6.5 for the wild-type enzyme. marquette.edu
Dissecting the Catalytic Mechanism : The value of the SKIE can provide clues about the nature of the transition state. A study on methionine aminopeptidase from E. coli found a SKIE of 2.1. nih.gov The associated fractionation factor (φ = 0.80) suggested that an O-H bond is broken in the rate-limiting step, consistent with the collapse of the tetrahedral intermediate where the leaving group is protonated by a proton originating from the attacking water molecule. nih.gov
The table below presents solvent kinetic isotope effects for several peptidases, illustrating the common observation of a normal SKIE.
| Enzyme | Substrate | SKIE (kH/kD) | Implication | Citation |
| Methionine Aminopeptidase (E. coli) | MGMM | 2.1 | Proton transfer is involved in the rate-limiting step. | nih.gov |
| Aminopeptidase (Aeromonas proteolytica) | L-Leucine-p-nitroanilide | 2.8 | Proton transfer is involved in the rate-limiting step. | nih.gov |
| Carboxypeptidase A | N-(trans-p-chlorocinnamoyl)-L-phenylalanine | 1.3 | Proton transfer is involved in the rate-limiting step. | nih.gov |
| Leucine Aminopeptidase (Pseudomonas aeruginosa) | Leu-pNA | 2.0 | Chemistry limits the steady-state turnover. | aston.ac.uk |
| β-Lactamase (Bacteroides fragilis) | Cephaloridine | 2.6 | Proton transfer is involved in the rate-limiting step. | nih.gov |
These studies collectively indicate that for aminopeptidases hydrolyzing substrates like this compound, a key mechanistic feature is a rate-limiting proton transfer, likely involving the protonation of the 4-methoxy-β-naphthylamide leaving group during the collapse of the tetrahedral intermediate.
Application of H Val 4m Betana.hcl in Advanced Biochemical Assay Development
Development of Fluorometric and Colorimetric Assays for Enzyme Activity
H-Val-4M-betaNA.HCl serves as a key reagent in the development of assays designed to measure the activity of certain proteolytic enzymes. The fundamental principle of these assays is the enzymatic hydrolysis of the amide bond linking the L-valine to the 4-methoxy-β-naphthylamine (4M-betaNA) moiety.
In fluorometric assays , the liberated 4M-betaNA is detected by its intrinsic fluorescence. When the substrate is intact, the fluorescence is minimal. Upon enzymatic cleavage, the release of 4M-betaNA results in a significant increase in fluorescence intensity when excited at an appropriate wavelength. This change in fluorescence is directly proportional to the rate of the enzymatic reaction, providing a sensitive and continuous method for monitoring enzyme activity.
In colorimetric assays , the released 4M-betaNA is coupled with a diazonium salt, such as Fast Garnet GBC, to produce a highly colored azo dye. The intensity of the resulting color, which can be quantified using a spectrophotometer, correlates with the amount of 4M-betaNA released and thus with the enzyme's activity. The development of substrates containing the 4-methoxy group was a significant step forward, as it enabled coupling reactions that were substantially faster than those using unsubstituted naphthylamine derivatives, leading to more efficient and sensitive assays.
Both assay formats are invaluable for enzyme kinetics studies, allowing for the determination of key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). researchgate.net The choice between a fluorometric or colorimetric approach often depends on the required sensitivity, the presence of interfering compounds, and the available instrumentation. numberanalytics.com
Optimization of Assay Conditions (pH, Ionic Strength, Temperature)
To ensure accurate and reproducible results, the conditions for enzyme assays utilizing this compound must be carefully optimized. researchgate.net The primary factors influencing enzyme activity are pH, ionic strength, and temperature. numberanalytics.comsigmaaldrich.com
Ionic Strength: The salt concentration of the assay buffer can also significantly affect enzyme conformation and function. numberanalytics.compatsnap.com Some enzymes require specific ions for their catalytic activity, while high salt concentrations can be inhibitory. It is crucial to select a buffer and salt concentration that supports the enzyme's stability and maximal activity. patsnap.com
Temperature: Enzyme activity is highly sensitive to temperature. numberanalytics.com As temperature increases, the rate of reaction generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. nih.gov For consistency, it is essential to conduct assays at a constant, controlled temperature, with all reagents equilibrated before initiating the reaction. researchgate.netnih.gov
The interplay of these factors necessitates a systematic approach to optimization, where one parameter is varied while others are held constant to identify the conditions that yield the highest and most stable enzyme activity. sigmaaldrich.com
Table 1: Key Parameters for Enzyme Assay Optimization
| Parameter | Rationale for Optimization | General Considerations |
| pH | Enzyme activity is maximal at an optimal pH; deviations can lead to reduced efficiency or denaturation. numberanalytics.compatsnap.com | The optimal pH often resembles a bell curve. sigmaaldrich.com The buffer system must have sufficient capacity to maintain the set pH throughout the reaction. patsnap.com |
| Ionic Strength | Can alter enzyme conformation and function; some enzymes require specific ions for catalysis. numberanalytics.compatsnap.com | The effect is enzyme-specific. The salt concentration of the buffer must be considered and optimized. patsnap.com |
| Temperature | Directly affects the rate of the catalytic reaction. High temperatures can cause irreversible denaturation. numberanalytics.comnih.gov | Assays should be performed at a constant and controlled temperature. nih.gov Many assays for mammalian enzymes are run at 25°C or 37°C. researchgate.net |
High-Throughput Screening Platform Integration
High-throughput screening (HTS) leverages automation and robotics to test thousands of compounds for their effect on a biological target, making it a cornerstone of modern drug discovery. bmglabtech.com Assays using this compound are well-suited for integration into HTS platforms due to their optical readouts (fluorescence or absorbance). mdpi.com
The integration process involves several key steps:
Miniaturization: Assays are scaled down from traditional test tubes to multi-well plates, typically in 384-, 1536-, or even 3456-well formats. bmglabtech.com This significantly reduces the consumption of costly reagents like the enzyme and substrate and allows for a massive increase in the number of tests performed simultaneously. eddc.sg
Automation: Robotic liquid handlers are used for precise and rapid dispensing of reagents, library compounds, and the this compound substrate into the microplates. eddc.sgnih.gov Automated systems also handle plate transport, incubation, and transfer to the detection instrument. eddc.sg
Detection: The microplate readers used in HTS are capable of rapidly measuring the fluorescence or absorbance from each well. eddc.sg For fluorescence-based assays, readers with high sensitivity are essential. bmglabtech.com
Data Management: Sophisticated software is used to process the large volumes of data generated, perform quality control checks, calculate enzyme inhibition or activation, and identify "hits" — compounds that meet predefined activity criteria. bmglabtech.comeddc.sg
This automated workflow enables the rapid screening of large compound libraries to identify potential modulators of the target enzyme. bmglabtech.com The robustness and reliability of the this compound-based assay under these miniaturized and automated conditions are critical for the success of an HTS campaign. nih.gov
This compound as a Probe for Endogenous Enzyme Activity in Research Models
Beyond purified enzyme systems, this compound can be used as a probe to measure the activity of endogenous enzymes within complex biological samples, such as cell lysates or tissue homogenates. This application is crucial for understanding the physiological roles of enzymes and how their activities change in response to stimuli or in disease states.
In this context, the substrate is introduced to the biological preparation, and the rate of 4M-betaNA release is monitored. This provides a quantitative measure of the total activity of all endogenous proteases present in the sample that are capable of cleaving the substrate. While this method may lack the specificity of using a purified enzyme, it offers valuable insights into the collective enzymatic potential of a cell or tissue under specific conditions. cerealsgrains.org It can be used to compare enzyme activity levels between different experimental groups, for example, between healthy and diseased tissue samples, to identify changes in proteolytic pathways.
Design of FRET-Based Systems Utilizing this compound
Förster Resonance Energy Transfer (FRET) is a powerful technique that allows for the detection of molecular interactions and cleavage events with high sensitivity. nih.gov A FRET-based assay can be designed by modifying a substrate like this compound.
In a hypothetical FRET-based system, the 4-methoxy-β-naphthylamine (4M-betaNA) could serve as one part of a FRET pair. The design would involve creating a more complex substrate where a FRET donor fluorophore and a FRET acceptor (or quencher) are positioned on opposite sides of the enzymatic cleavage site. For instance, the valine's N-terminus could be linked to a donor fluorophore, while the 4M-betaNA itself acts as the acceptor, or is further modified with an acceptor molecule.
When the substrate is intact, the donor and acceptor are in close proximity, allowing FRET to occur. Upon excitation of the donor, energy is non-radiatively transferred to the acceptor, which then either fluoresces at its own characteristic wavelength or quenches the donor's fluorescence. When the target enzyme cleaves the this compound-based substrate, the donor and acceptor are separated. nih.gov This separation disrupts FRET, leading to a measurable increase in donor fluorescence and a decrease in acceptor fluorescence. nih.govnih.gov
This FRET-based approach offers several advantages, including a ratiometric signal that can reduce noise from environmental fluctuations and high sensitivity, making it suitable for both detailed kinetic studies and HTS applications. nih.gov
Computational Chemistry and Molecular Modeling of H Val 4m Betana.hcl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are often used to model these properties. nih.gov For H-Val-4M-betaNA.HCl, such calculations can reveal how the distribution of electrons influences its chemical behavior.
Detailed Research Findings: Theoretical investigations using DFT, potentially with functionals like B3LYP or wB97X-D, can determine a variety of molecular and electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and less stable. nih.gov
Other reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons.
Chemical Hardness (η) and Softness (S): Measures of resistance to change in electron distribution. A softer molecule is generally more reactive. nih.gov
Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular interactions, such as hydrogen bonding, and to understand the charge distribution across the molecule. nih.gov These quantum chemical studies provide a foundational understanding of the molecule's inherent properties before investigating its interactions with biological systems.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and stability. nih.gov |
| Chemical Hardness (η) | 2.2 eV | Measures resistance to deformation of the electron cloud. |
| Chemical Softness (S) | 0.45 eV-1 | Reciprocal of hardness; indicates higher reactivity. nih.gov |
Molecular Docking Simulations of this compound with Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net Given that this compound is a substrate for certain peptidases, docking simulations are invaluable for studying its interaction with enzyme active sites. science.gov The process involves using the 3D crystal structure of a target enzyme, often obtained from the Protein Data Bank (PDB), and computationally placing the ligand (this compound) into the binding site. mdpi.com
Docking algorithms calculate a score, typically representing the binding free energy (e.g., in kcal/mol), which predicts the affinity of the ligand for the enzyme. mdpi.com A more negative score generally indicates a stronger, more favorable binding interaction.
Following the prediction of the binding pose, a detailed interaction analysis is performed. This analysis identifies the non-covalent interactions that stabilize the enzyme-ligand complex. These interactions commonly include:
Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and enzyme residues. mdpi.commdpi.com
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and enzyme, such as the isopropyl group of the valine residue and hydrophobic pockets in the enzyme.
Van der Waals Forces: General attractive or repulsive forces between atoms. researchgate.net
Pi-Stacking: Interactions involving the aromatic naphthyl group of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the enzyme.
By analyzing the interactions, it is possible to identify "hotspots" within the enzyme's binding pocket—specific amino acid residues that contribute most significantly to the binding energy and stability of the complex. mdpi.com For instance, residues like aspartate or glutamate (B1630785) might form strong hydrogen bonds with the primary amine of the valine moiety, while aromatic residues could form pi-stacking interactions with the naphthylamide group. Identifying these hotspots is fundamental for understanding the basis of molecular recognition and for designing more potent or selective analogs.
| Parameter | Value/Residues | Description |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | Predicted free energy of binding; a lower value indicates higher affinity. mdpi.com |
| Hydrogen Bonds | Asp189, Gly193, Ser195 | Key residues forming hydrogen bonds with the ligand. mdpi.com |
| Hydrophobic Interactions | Trp215, Val216, Tyr99 | Residues forming hydrophobic contacts, likely with the valine side chain and naphthyl ring. |
| Pi-Stacking Interaction | Trp215 | Aromatic interaction with the naphthylamide moiety. |
Molecular Dynamics Simulations for Conformational Sampling
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements and conformational changes of the molecule in a simulated physiological environment, such as a water box with ions. mdpi.combiorxiv.org This is achieved by solving Newton's equations of motion for all atoms in the system, governed by a molecular mechanics force field (e.g., AMBER, CHARMM). mdpi.combiorxiv.org
Detailed Research Findings: MD simulations of this compound, both free in solution and bound to an enzyme, can provide critical information. escholarship.org Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD trajectory suggests the molecule has reached an equilibrium conformation. escholarship.org
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom or residue to identify regions of high flexibility. biorxiv.org For this compound, one would expect higher fluctuations in the rotatable bonds of the valine side chain compared to the more rigid naphthyl ring system.
Radius of Gyration (Rg): This parameter measures the compactness of the molecule. Changes in Rg over time can indicate folding or unfolding events. nih.gov
Conformational Clustering: This analysis groups the simulation trajectory into clusters of similar structures, revealing the most populated or energetically favorable conformations the molecule adopts. nih.gov
| Molecular Region | Average RMSF (Å) (Illustrative) | Interpretation |
|---|---|---|
| Naphthyl Ring | 0.5 | Low fluctuation, indicating a rigid structure. |
| Methoxy (B1213986) Group | 1.2 | Moderate flexibility due to bond rotation. |
| Amide Linkage | 0.8 | Relatively stable due to partial double-bond character. |
| Valine Alpha-Carbon | 0.9 | Part of the more stable backbone. |
| Valine Side Chain (Isopropyl) | 1.8 | High flexibility, allowing it to adapt to binding pockets. biorxiv.org |
| Terminal Amine | 2.1 | Highest flexibility, highly solvent-exposed. |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To perform a QSAR analysis for this compound analogs, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., enzyme inhibition IC50 values) is required.
Detailed Research Findings: The QSAR process involves several steps:
Data Set Preparation: A series of analogs of this compound is assembled. For example, analogs could vary at the amino acid position (e.g., replacing Valine with Leucine (B10760876) or Proline), or with different substitutions on the naphthyl ring.
Descriptor Calculation: For each analog, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological properties. researchgate.net
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), a mathematical equation is developed that links a subset of the most relevant descriptors to the observed biological activity. researchgate.netnih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted.
The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with improved properties.
| Component | Description |
|---|---|
| Dependent Variable | log(1/IC50) - Biological activity |
| Independent Variables (Descriptors) |
|
| Hypothetical QSAR Equation | log(1/IC50) = 0.5 * LogP - 0.2 * TPSA + 1.5 * (Indicator_Var) + 2.1 |
| Model Statistics (Illustrative) | R2 = 0.85, Q2 = 0.75 (R-squared and cross-validation R-squared) |
Table of Mentioned Compounds
| Abbreviated Name/Code | Full Chemical Name |
| This compound | L-Valine 4-methoxy-β-naphthylamide hydrochloride guidechem.comscbt.com |
| H-Pro-4M-betaNA.HCl | L-Proline 4-methoxy-β-naphthylamide hydrochloride sigmaaldrich.com |
| BZ-PHE-VAL-ARG-4M-BETA-NA HCL | N-Benzoyl-Phe-Val-Arg 4-methoxy-β-naphthylamide hydrochloride echemi.com |
| D-VLK-MNA | D-Val-Leu-Lys 4-Methoxy-2-naphthylamide sigmaaldrich.com |
| 4-Methoxy-2-naphthylamine | 4-Methoxy-2-naphthylamine synquestlabs.com |
| Hydrochlorothiazide (HCTZ) | 6-chloro-1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide nih.gov |
Structural Biology Insights from H Val 4m Betana.hcl Co Crystallization Studies
X-ray Crystallography of Enzyme-H-Val-4M-betaNA.HCl Complexes
X-ray crystallography is a cornerstone technique for visualizing the three-dimensional structure of molecules at atomic resolution. In the context of an enzyme-H-Val-4M-betaNA.HCl complex, this method would provide a static yet detailed snapshot of the binding mode of the ligand within the enzyme's active site.
The process would involve co-crystallizing the target aminopeptidase (B13392206) with H-Val-4M-betaNA.HCl. This is typically achieved by mixing the purified enzyme with a molar excess of the compound and setting up crystallization trials under various conditions (e.g., pH, temperature, precipitant concentration). Once suitable crystals are obtained, they are exposed to a focused X-ray beam. The resulting diffraction pattern is recorded and used to calculate an electron density map, into which the atomic model of the enzyme-ligand complex is built and refined.
Detailed analysis of the crystal structure would reveal:
Binding Pocket: The precise location and conformation of this compound within the enzyme's active site.
Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the valine residue, the methoxy-naphthylamide group, and the amino acid residues of the enzyme. For instance, the valine side chain would likely occupy a hydrophobic sub-pocket, while the terminal amino group could interact with acidic residues in the active site.
Conformational Changes: Any structural rearrangements in the enzyme upon ligand binding, which can provide insights into the induced-fit mechanism of substrate recognition.
Role of Water Molecules: The position of conserved water molecules that may mediate interactions between the enzyme and the ligand.
The data derived from such a study would be presented in a format similar to the hypothetical table below:
Hypothetical X-ray Crystallography Data for an Aminopeptidase-H-Val-4M-betaNA.HCl Complex
| Parameter | Value |
|---|---|
| PDB ID | (Not available) |
| Resolution (Å) | (e.g., 2.0) |
| Space Group | (e.g., P2₁2₁2₁) |
| Unit Cell Dimensions (Å) | (e.g., a=50, b=80, c=120) |
| Key Interacting Residues | (e.g., Asp255, Glu273, Tyr350) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of macromolecules in solution, providing a complementary perspective to the static picture from X-ray crystallography. For an enzyme-H-Val-4M-betaNA.HCl complex, NMR studies would be invaluable for understanding the conformational dynamics and binding kinetics.
Typically, isotope-labeled (¹⁵N, ¹³C) enzyme would be used. Upon addition of unlabeled this compound, changes in the chemical shifts of the enzyme's signals are monitored. This technique, known as chemical shift perturbation (CSP), can map the binding site on the enzyme surface.
Further NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide distance restraints between the ligand and the protein, allowing for the calculation of a solution-state structure of the complex. Relaxation dispersion experiments could reveal the kinetics of binding and any conformational exchange processes occurring on the microsecond to millisecond timescale.
The insights from NMR would include:
Solution Conformation: The structure and dynamics of the enzyme-ligand complex in a near-physiological environment.
Binding Affinity and Kinetics: Determination of the dissociation constant (Kd) and on/off rates of ligand binding.
Dynamic Allosteric Effects: How the binding of this compound in the active site influences the dynamics of distant parts of the enzyme.
A summary of potential NMR findings could be tabulated as follows:
Hypothetical NMR Spectroscopy Data for an Aminopeptidase-H-Val-4M-betaNA.HCl Interaction
| Parameter | Method | Finding |
|---|---|---|
| Binding Site Mapping | Chemical Shift Perturbation | Significant shifts observed for residues in the S1 pocket |
| Intermolecular Contacts | NOESY | Cross-peaks between Val side chain of ligand and Ile355 of enzyme |
| Binding Affinity (Kd) | Titration | (e.g., 50 µM) |
Cryo-Electron Microscopy of Enzyme-H-Val-4M-betaNA.HCl Assemblies
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and flexible macromolecular assemblies that are often challenging to crystallize. While a single aminopeptidase enzyme might be too small for routine high-resolution cryo-EM, this technique would be highly applicable if the enzyme forms larger oligomeric complexes, or if this compound induces or stabilizes such an assembly.
In a cryo-EM experiment, a thin film of the purified enzyme-ligand complex solution is rapidly frozen in vitreous ice. This preserves the native state of the complex. A transmission electron microscope is then used to acquire thousands of images of the randomly oriented particles. These images are computationally processed to reconstruct a three-dimensional density map of the complex.
Cryo-EM would be particularly insightful for:
Oligomeric State: Determining the stoichiometry and arrangement of subunits in a larger enzyme assembly in the presence of this compound.
Conformational Heterogeneity: Identifying and structurally characterizing different conformational states of the complex that may coexist in solution, providing a "movie" of the enzyme in action.
Large-Scale Structural Changes: Visualizing domain movements or other significant structural rearrangements that might not be captured in a crystal lattice.
The results of a cryo-EM study could be summarized in a table like the one below:
Hypothetical Cryo-Electron Microscopy Data for an Aminopeptidase-H-Val-4M-betaNA.HCl Assembly
| Parameter | Value |
|---|---|
| EMDB ID | (Not available) |
| PDB ID | (Not available) |
| Resolution (Å) | (e.g., 3.5) |
| Particle Symmetry | (e.g., C2) |
Future Research Directions and Potential Applications in Academic Discovery
H-Val-4M-betaNA.HCl in the Study of Protease-Mediated Signaling Pathways
Proteases are enzymes that cleave peptide bonds in proteins and are integral to a multitude of cellular signaling pathways. nih.gov Dysregulation of protease activity is implicated in numerous diseases. This compound serves as a substrate for certain aminopeptidases, which are a class of proteases that cleave amino acids from the N-terminus of proteins or peptides. nih.govnih.gov
The cleavage of this compound by these enzymes releases 4-methoxy-β-naphthylamine, a fluorescent molecule, allowing for the quantification of enzyme activity. This characteristic makes it a useful tool for investigating the role of specific aminopeptidases in signaling cascades. For instance, researchers can use this substrate to screen for inhibitors of aminopeptidases involved in a particular pathway or to study how the activity of these enzymes changes in response to various stimuli. This can provide valuable insights into the mechanisms of diseases and aid in the identification of new therapeutic targets.
Table 1: Key Characteristics of this compound
| Property | Value |
|---|---|
| CAS Number | 201982-92-5 |
| Molecular Formula | C16H20N2O2·HCl |
| Molecular Weight | 308.80 g/mol |
The data in this table is sourced from Santa Cruz Biotechnology. scbt.com
Design of Next-Generation Targeted Enzyme Probes Based on this compound Scaffold
The core structure of this compound can be modified to create more specific and sophisticated enzyme probes. By retaining the 4-methoxy-β-naphthylamine fluorophore and altering the L-valine portion, researchers can design probes that are selectively cleaved by other proteases of interest. This involves replacing L-valine with different amino acids or peptide sequences that are recognized by the target enzyme.
Furthermore, the scaffold can be functionalized with other chemical moieties to enhance its properties. For example, attaching targeting ligands could direct the probe to specific cells or subcellular compartments. Incorporating reactive groups, or "warheads," can transform the substrate into an activity-based probe (ABP) that covalently binds to the active site of the target enzyme, allowing for its identification and characterization. nih.gov This approach enables the development of highly specific tools for studying individual proteases within complex biological systems.
Integration of this compound in Multi-Omics Approaches for Mechanistic Discovery
Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems. thermofisher.comnih.gov this compound and its derivatives can be valuable tools in proteomics and metabolomics studies.
In proteomics, these substrates can be used to measure the activity of specific proteases within a cell or tissue lysate, providing a functional readout that complements traditional protein abundance measurements. In metabolomics, the cleavage of the substrate produces a specific metabolite (4-methoxy-β-naphthylamine) that can be detected and quantified, offering a direct measure of enzyme activity within a metabolic context. Integrating these activity measurements with other omics data can help to elucidate the complex regulatory networks that govern cellular processes and provide a deeper understanding of disease mechanisms. uv.esnih.gov
Table 2: Related Chemical Compounds
| Compound Name | Key Features |
|---|---|
| L-Alanine 4-methoxy-β-naphthylamide hydrochloride | A similar fluorogenic substrate with an alanine (B10760859) residue instead of valine. sigmaaldrich.comsigmaaldrich.com |
| H-Pro-4M-betaNA HCl | A proline-containing analog used to study proline-specific peptidases. |
| L-Valine | An essential branched-chain amino acid. dovepress.comresearchgate.net |
Advances in Microfluidic Platforms for this compound Based Assays
Microfluidic technologies enable the miniaturization and automation of biochemical assays, offering advantages such as high throughput, low sample consumption, and precise control over experimental conditions. nih.gov Assays using this compound can be readily adapted to microfluidic platforms for various applications.
For example, high-throughput screening of enzyme inhibitors can be performed by mixing the enzyme, substrate, and potential inhibitors in micro-scale reaction chambers and monitoring the fluorescence signal over time. plos.orgnih.gov Furthermore, microfluidic devices can be designed to analyze enzyme activity in single cells, providing insights into cellular heterogeneity and the dynamics of signaling pathways at the individual cell level. The integration of this compound-based assays with advanced microfluidic platforms holds significant promise for drug discovery, diagnostics, and fundamental biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
